molecular formula C17H16FN5O6P+ B12070048 N-Benzoyl-2'-deoxy-2'-fluoroadenosine, 3'-(hydrogen phosphonate)

N-Benzoyl-2'-deoxy-2'-fluoroadenosine, 3'-(hydrogen phosphonate)

Cat. No.: B12070048
M. Wt: 436.3 g/mol
InChI Key: MHWGSBFOILVWHG-UHFFFAOYSA-O
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Description

N-Benzoyl-2'-deoxy-2'-fluoroadenosine, 3'-(hydrogen phosphonate) (CAS 136834-20-3) is a modified nucleoside derivative with a benzoyl-protected adenine base (N6 position), a fluorine substitution at the 2' position of the deoxyribose sugar, and a hydrogen phosphonate group at the 3' hydroxyl . Its molecular formula is C17H16FN5O4, with a molecular weight of 373.338 g/mol and a density of 1.7±0.1 g/cm³. This compound is primarily utilized in oligonucleotide synthesis and as a precursor for antiviral or anticancer nucleotide analogs. The 2'-fluoro substitution enhances metabolic stability by resisting enzymatic degradation, while the hydrogen phosphonate group enables further chemical modifications, such as oxidation to phosphate or coupling reactions .

Properties

Molecular Formula

C17H16FN5O6P+

Molecular Weight

436.3 g/mol

IUPAC Name

[5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium

InChI

InChI=1S/C17H15FN5O6P/c18-11-13(29-30(26)27)10(6-24)28-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(25)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24H,6H2,(H-,19,20,22,25,26,27)/p+1

InChI Key

MHWGSBFOILVWHG-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O[P+](=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-2’-deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate) typically involves multiple steps:

    Protection of Functional Groups: The hydroxyl groups of the deoxyribose sugar are protected using silyl or acyl protecting groups.

    Introduction of Fluorine: The fluorine atom is introduced at the 2’ position of the deoxyribose sugar through nucleophilic substitution reactions.

    Formation of the Adenine Base: The adenine base is synthesized separately and then coupled with the protected deoxyribose sugar.

    Benzoylation: The benzoyl group is introduced by reacting the adenine base with benzoyl chloride in the presence of a base such as pyridine.

    Phosphonation: The hydrogen phosphonate group is introduced at the 3’ position through a reaction with phosphonic acid derivatives.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of N-Benzoyl-2’-deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate) follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-2’-deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate esters.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The fluorine atom at the 2’ position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or borane complexes are employed.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of catalysts or under thermal conditions.

Major Products

    Oxidation: Phosphonate esters.

    Reduction: Phosphine oxides.

    Substitution: Various nucleoside analogs with different substituents at the 2’ position.

Scientific Research Applications

Antiviral Activity

N-Benzoyl-2'-deoxy-2'-fluoroadenosine has shown promise as an antiviral agent. Its structural modification enhances its interaction with viral polymerases, leading to effective inhibition of viral replication. Notable studies have indicated its potential against:

  • HIV : Fluorinated nucleosides have been investigated for their ability to inhibit HIV reverse transcriptase, showing effective antiviral activity in vitro.
  • HCV : Research has demonstrated that similar compounds can significantly reduce HCV replicon RNA levels, indicating potential for therapeutic use in hepatitis C treatment .

Anticancer Properties

The compound's mechanism of action extends to anticancer therapies as well. Fluorinated nucleosides are known to interfere with DNA synthesis in rapidly dividing cancer cells, leading to apoptosis. Clinical trials involving related compounds have reported:

  • Efficacy against solid tumors : Studies show that fluorinated nucleosides can enhance the effectiveness of existing chemotherapeutic agents.
  • Reduced cytotoxicity : Many fluorinated derivatives exhibit lower toxicity profiles compared to traditional chemotherapeutics, making them safer options for patients .

Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy and safety of fluorinated nucleosides:

StudyCompoundTarget DiseaseOutcome
NCT00801255PSI-6130Hepatitis CSignificant reduction in viral load without serious adverse events
CXHL2200529CL-197HIVAdvanced to clinical stage with promising results

These studies highlight the therapeutic potential and ongoing research into fluorinated nucleosides.

Pharmacokinetic Evaluations

Pharmacokinetic studies reveal that modifications such as fluorination can improve the half-life and bioavailability of nucleoside analogs. For instance, modifications made to N-Benzoyl-2'-deoxy-2'-fluoroadenosine resulted in improved pharmacokinetic properties compared to its non-fluorinated counterparts .

Challenges and Future Directions

While the applications of N-Benzoyl-2'-deoxy-2'-fluoroadenosine are promising, challenges remain:

  • Resistance Development : The potential for viral resistance necessitates ongoing research into combination therapies.
  • Delivery Mechanisms : Effective delivery systems must be developed to ensure that these compounds reach their target sites efficiently.

Future research should focus on optimizing synthesis methods, exploring combination therapies with existing antiviral and anticancer drugs, and conducting extensive clinical trials to establish safety and efficacy profiles.

Mechanism of Action

The mechanism of action of N-Benzoyl-2’-deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate) involves its incorporation into viral DNA or RNA, leading to chain termination and inhibition of viral replication. The compound targets viral polymerases and other enzymes involved in nucleic acid synthesis, thereby preventing the propagation of the virus.

Comparison with Similar Compounds

N6-Benzoyl-5'-O-DMT-2'-fluoro-2'-deoxyadenosine-3'-(Cyanoethyl Phosphoramidite) (CAS 136834-22-5)

  • Structural Differences: 5'-O-Dimethoxytrityl (DMT) Group: Enhances lipophilicity and serves as a temporary protecting group for solid-phase oligonucleotide synthesis. 3'-(2-Cyanoethyl Diisopropylphosphoramidite): A stable phosphoramidite group requiring activation (e.g., tetrazole) for coupling, unlike the reactive hydrogen phosphonate.
  • Applications : Designed for automated DNA synthesis due to its stability under anhydrous conditions. The DMT group improves solubility in organic solvents .
  • Key Data :

    Property Value
    Molecular Weight 797.90 g/mol
    CAS 136834-22-5
    Reactivity Requires activation for coupling

N6-Benzoyl-2'-deoxy-2'-fluoro-2'-methylcytidine 3',5'-dibenzoate (CAS 817204-32-3)

  • 3',5'-Dibenzoate Groups: Increase lipophilicity and protect hydroxyl groups during synthesis.
  • Applications : Intermediate in the production of sofosbuvir (HCV protease inhibitor). The dual 2'-fluoro and 2'-methyl substitutions enhance resistance to enzymatic cleavage .
  • Key Data :

    Property Value
    Molecular Weight 571.552 g/mol
    Melting Point 241°C (dichloromethane/hexane)
    Solubility Slightly soluble in polar solvents

N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3’-Benzoate

  • Structural Differences: 2',2'-Difluoro Substitution: Increases electronegativity, stabilizing the sugar ring in a North-type conformation (C3'-endo), which mimics RNA’s structure.
  • Applications : Key intermediate in gemcitabine metabolite synthesis. The difluoro substitution enhances binding affinity to viral polymerases .
  • Key Data :

    Property Value
    Molecular Weight 471.42 g/mol
    Storage 2–8°C

N6-Benzoyl-3′-O-(4-Methoxytrityl)-5′-O-diethylphosphonomethyl-2′-deoxyadenosine (S3a)

  • Structural Differences: 5'-Diethylphosphonomethyl Group: A bulkier phosphate mimic with diethyl ester protection, offering stability but requiring deprotection for activation. 3'-Methoxytrityl Group: Provides orthogonal protection for stepwise synthesis.
  • Applications: Used in branched RNA synthesis. The phosphonomethyl group allows for post-synthetic functionalization .
  • Key Data :

    Property Value
    Molecular Weight ~900 g/mol (HRMS confirmed)
    Purity >95% (chromatography)

Comparative Analysis of Reactivity and Stability

Phosphate/Phosphonate Groups

  • Hydrogen Phosphonate (Target Compound) :
    • Pros : Reactive under mild oxidative conditions (e.g., iodine/water) to form phosphodiesters; useful in solution-phase synthesis.
    • Cons : Susceptible to hydrolysis in aqueous environments, requiring anhydrous storage .
  • Cyanoethyl Phosphoramidite (CAS 136834-22-5): Pros: Stable under standard synthesis conditions; activated by acidic tetrazole for efficient coupling. Cons: Requires additional steps for cyanoethyl group removal .

Sugar Modifications

  • 2'-Fluoro vs. 2'-Methyl: 2'-Fluoro (Target Compound): Mimics RNA’s 2'-OH sterically and electronically, improving duplex stability with RNA targets.

Protecting Groups

  • Benzoyl vs. DMT :
    • Benzoyl : Provides permanent protection for exocyclic amines; removed via ammonia treatment.
    • DMT : Temporary protection for 5'-OH; removed under mild acidic conditions (e.g., dichloroacetic acid) .

Biological Activity

N-Benzoyl-2'-deoxy-2'-fluoroadenosine, 3'-(hydrogen phosphonate) is a synthetic nucleoside derivative that exhibits significant biological activity, particularly as an antiviral agent. This compound is characterized by its unique structure, which includes a benzoyl group and a fluorine atom at the 2' position of the ribose sugar. Its potential applications in biomedicine stem from its ability to inhibit viral replication and interfere with essential viral processes.

  • Chemical Formula : C17_{17}H17_{17}FN5_{N_5}O6_6P
  • Molar Mass : Approximately 437.32 g/mol
  • Structural Features :
    • Benzoyl group
    • Fluorine atom at the 2' position
    • Hydrogen phosphonate moiety

The biological activity of N-Benzoyl-2'-deoxy-2'-fluoroadenosine, 3'-(hydrogen phosphonate) primarily involves:

  • Inhibition of Viral RNA Polymerases : This compound disrupts the life cycle of various viruses by interfering with their RNA synthesis processes. By binding to viral RNA, it prevents the synthesis of viral proteins necessary for replication.
  • Phosphorylation Reactions : The hydrogen phosphonate group can undergo hydrolysis, leading to the formation of more reactive phosphate esters, which enhances its biological activity against specific viral targets.

Comparative Analysis with Similar Compounds

The following table compares N-Benzoyl-2'-deoxy-2'-fluoroadenosine with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-Benzoyl-2'-deoxy-2'-fluoroadenosine Benzoyl group + fluorineStrong antiviral properties
2'-Deoxyadenosine Lacks fluorine; basic nucleosideStandard nucleoside; less potent
2'-Deoxy-2'-fluoroadenosine Contains fluorine but no benzoyl groupAntiviral properties; less stable
Acyclovir Lacks sugar moiety; purine analogAntiviral; primarily used for herpes viruses

N-Benzoyl-2'-deoxy-2'-fluoroadenosine stands out due to its combination of modifications that enhance its antiviral efficacy while maintaining stability against enzymatic degradation compared to other similar compounds.

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potential of N-Benzoyl-2'-deoxy-2'-fluoroadenosine:

  • Antiviral Activity : Research indicates that this compound effectively inhibits the replication of various RNA viruses by targeting their polymerases. It has shown promise in preclinical models against viruses such as HIV and HCV .
  • Resistance Mechanisms : Structural modifications in N-Benzoyl-2'-deoxy-2'-fluoroadenosine allow it to evade some resistance mechanisms that viruses may develop against traditional nucleoside analogs. This feature is crucial in developing effective antiviral therapies.
  • ProTide Approach : The ProTide strategy has been applied successfully to enhance the pharmacological properties of nucleoside analogs like N-Benzoyl-2'-deoxy-2'-fluoroadenosine. This approach involves incorporating a phosphonate moiety that improves stability and bioavailability, making it a promising candidate for further development in antiviral therapies .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-Benzoyl-2'-deoxy-2'-fluoroadenosine derivatives?

  • Methodological Answer : The synthesis involves sequential protection/deprotection steps under inert atmospheres (e.g., argon) to prevent side reactions. For example, tetrabutylammonium fluoride (TBAF) in THF effectively removes silyl protecting groups, achieving ~81% yield after purification via silica gel chromatography . Critical parameters include reaction temperature (0°C to room temperature) and stoichiometric control of reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) for amide bond formation .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, ³¹P) is critical for verifying substituent positions and phosphonate linkage integrity. High-resolution mass spectrometry (HRMS-ESI Q-TOF) confirms molecular weights (e.g., [M+Na]⁺ observed at m/z 907.3990 vs. calculated 907.4005) . Purity is assessed via reverse-phase HPLC, while X-ray crystallography or 2D-NOSEY can resolve stereochemical ambiguities in modified ribose rings .

Q. How is the 2'-fluoro modification incorporated into oligonucleotides, and what are its hybridization effects?

  • Methodological Answer : The 2'-fluoro group enhances RNA-binding affinity by stabilizing the C3'-endo sugar conformation, mimicking ribose. Phosphoramidite chemistry is used for solid-phase oligonucleotide synthesis, with the 3'-hydrogen phosphonate enabling backbone flexibility. Post-synthesis, MALDI-TOF or gel electrophoresis verifies hybridization efficiency with complementary RNA strands .

Advanced Research Questions

Q. What mechanistic insights explain the 3'-phosphonate group's role in enzyme inhibition?

  • Methodological Answer : The non-hydrolysable phosphonate bond acts as a competitive inhibitor for kinases and nucleotidases. Docking studies show hydrophobic stacking between the benzoyl group and residues like Phe157/Tyr56 in cN-II, reducing catalytic activity. IC₅₀ values are determined via enzymatic assays using 2 mM phosphonate analogues, achieving >90% inhibition .

Q. How do in vitro models demonstrate this compound's anticancer activity via PNP-mediated cytotoxicity?

  • Methodological Answer : In PNP-expressing tumor models (e.g., E. coli-transfected HeLa cells), the compound is cleaved into 2-fluoroadenine (FAde), which inhibits DNA/RNA synthesis. Dose-response curves (0.1–10 µM) and apoptosis markers (caspase-3 activation) validate efficacy. Contrasting results in PNP-negative cells highlight the need for targeted delivery .

Q. What structural features enhance antiviral activity against RNA polymerases?

  • Methodological Answer : The 2'-fluoro group and 3'-phosphonate improve resistance to exonuclease degradation, increasing intracellular half-life. Molecular dynamics simulations reveal hydrogen bonding between the benzoyl group and conserved polymerase residues (e.g., Asp319 in HCV NS5B). Resistance profiling via site-directed mutagenesis identifies key binding interactions .

Q. How can contradictions in enzymatic inhibition data between phosphonate analogues be resolved?

  • Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., Mg²⁺ concentration) or enzyme isoforms. Cross-validation using isothermal titration calorimetry (ITC) and crystallography clarifies binding affinities. For example, methylphosphonate analogues show reduced inhibition (IC₅₀ >5 mM) compared to hydrogen phosphonates due to steric hindrance .

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